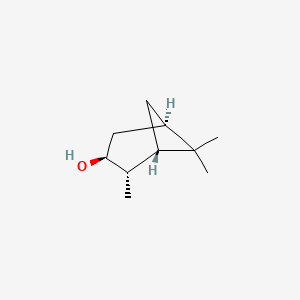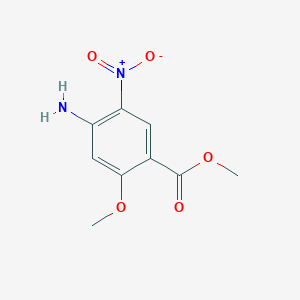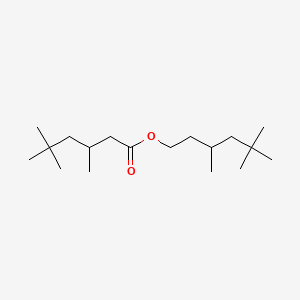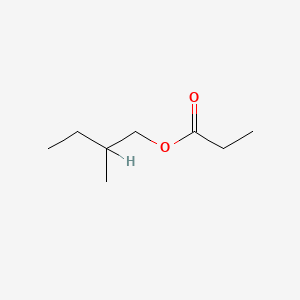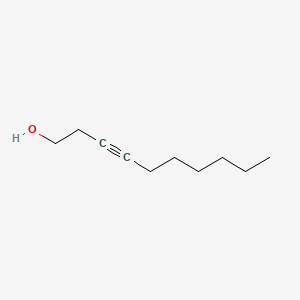
3-オクタデシルチオフェン
概要
説明
3-Octadecylthiophene is a chemical compound with the molecular formula C22H40S . It has an average mass of 336.618 Da and a monoisotopic mass of 336.285065 Da . It is also known as 3-Stearylthiophene .
Synthesis Analysis
The synthesis of 3-Octadecylthiophene involves various strategies including nickel and palladium-based catalytic systems . The synthesis of the correspondent polymer, poly(3-octadecylthiophene) (PODT), has been achieved both chemically and electrochemically .Molecular Structure Analysis
The molecular structure of 3-Octadecylthiophene has been characterized by FTIR, UV–vis, and 1H and 13C NMR . The polymer PODT is soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene .Chemical Reactions Analysis
The chemical reactions of 3-Octadecylthiophene involve its polymerization to form PODT . The electrochemical properties of PODT were studied by cyclic voltametry, which showed a semi-reversible behavior with one anodic peak at 0.96 V and one cathodic peak at 0.77 V vs. Ag/AgNO3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Octadecylthiophene have been analyzed using various techniques. The polymer PODT is soluble in common organic solvents such as chloroform, tetrahydrofuran, and toluene . The electrochemical properties of PODT were characterized by a semi-reversible behavior .科学的研究の応用
有機エレクトロニクス
3-オクタデシルチオフェンは、ポリ(3-オクタデシルチオフェン)(PODT)の合成に使用されます。PODTは、興味深い電気化学的および光学的特性を示します。 PODTは、その安定性と半導体特性により、有機薄膜トランジスタ(OFET)、有機発光ダイオード(OLED)、および太陽電池の開発に用いることができます .
有機太陽電池
3-オクタデシルチオフェンから誘導される特定のポリチオフェンの両親媒性特性は、有機太陽電池用途において不可欠な有機無機超格子を構築するのに適しています。 これらの材料は、電荷分離と輸送を向上させることで、太陽電池の効率を高めることができます .
エレクトロクロミックデバイス
3-オクタデシルチオフェンから合成されたポリチオフェンは、電気的刺激によって色が変化する能力があるため、エレクトロクロミックデバイスで使用できます。 この特性は、スマートウィンドウ、ディスプレイ、および低消費電力スクリーンに役立ちます .
作用機序
Target of Action
3-Octadecylthiophene is a chemical compound that has been used in various research applications . .
Mode of Action
It’s known that the compound can be used to create polymeric nanomaterials for functional nanodevices in high-performance organic photovoltaic cells, sensors, and electrodes . This suggests that 3-Octadecylthiophene may interact with its targets to influence the electrical conductivity of these devices.
Pharmacokinetics
It’s known that the compound is soluble in common organic solvents, such as chloroform, tetrahydrofuran, and toluene , which could potentially influence its bioavailability.
Safety and Hazards
Safety measures for handling 3-Octadecylthiophene include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
将来の方向性
The future directions of 3-Octadecylthiophene research involve its potential applications in the field of organic photovoltaic cells, sensors, and electrodes . The orientation and crystallization of regioregular poly(3-dodecylthiophene) in different diameter nanopores were investigated, which could provide guidance on designing polymeric nanomaterials for functional nanodevices .
生化学分析
Biochemical Properties
It is known that 3-Octadecylthiophene can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that various types of chemical compounds can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 3-Octadecylthiophene involves its interaction with other molecules at the molecular level. For instance, it has been found that the addition of some small molecules can red shift UV-Visible absorption and quench the fluorescence of poly(3-Octadecylthiophene)
Temporal Effects in Laboratory Settings
It is known that the properties of chemical compounds can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of chemical compounds can vary with different dosages, and this can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that chemical compounds can interact with various enzymes or cofactors and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known that chemical compounds can interact with various transporters or binding proteins, and this can have effects on their localization or accumulation .
Subcellular Localization
It is known that chemical compounds can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
特性
IUPAC Name |
3-octadecylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H40S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-20-23-21-22/h19-21H,2-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFJPHXJBIEWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H40S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
104934-55-6 | |
| Record name | Thiophene, 3-octadecyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104934-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20340738 | |
| Record name | 3-Octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
104934-54-5 | |
| Record name | 3-Octadecylthiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details


























Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


